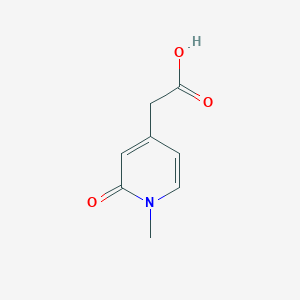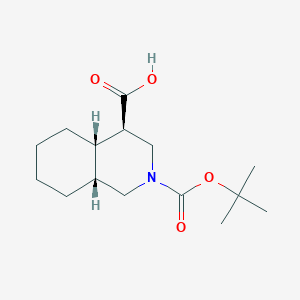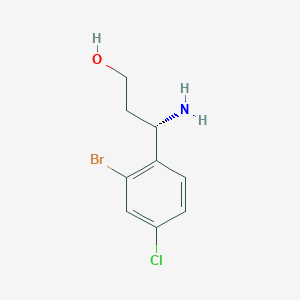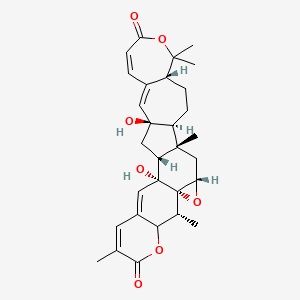![molecular formula C5H6N2O3S B13063149 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is an organic compound with the molecular formula C5H6N2O3S. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a thioether-containing carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Esters, amides.
Applications De Recherche Scientifique
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways essential for the survival of pathogens. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylate: An ester derivative of the compound.
Uniqueness
5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of a methylsulfanyl group and an oxadiazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H6N2O3S |
|---|---|
Poids moléculaire |
174.18 g/mol |
Nom IUPAC |
5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-11-2-3-6-4(5(8)9)7-10-3/h2H2,1H3,(H,8,9) |
Clé InChI |
HKVFGWJREFXCRP-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=NC(=NO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


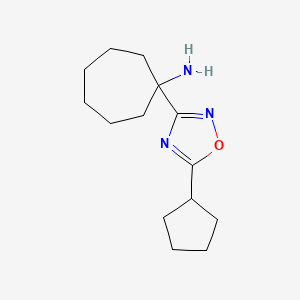
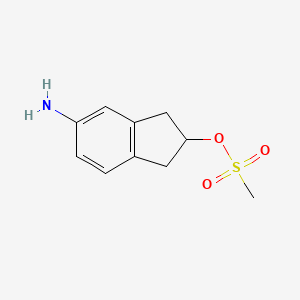

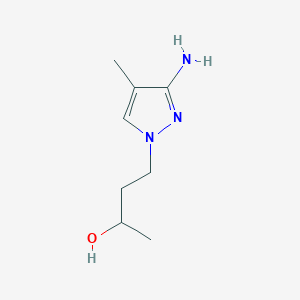
![2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde](/img/structure/B13063095.png)
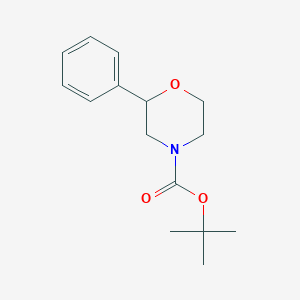
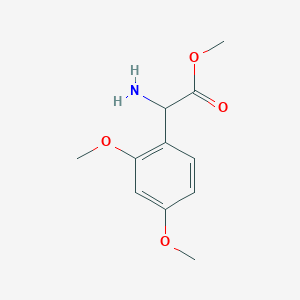
![tert-Butyl6-amino-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13063108.png)
